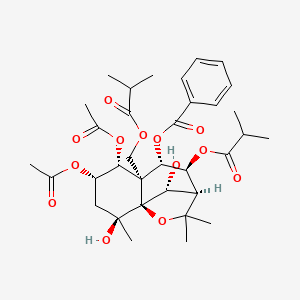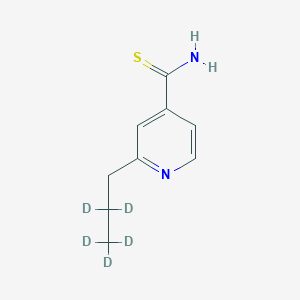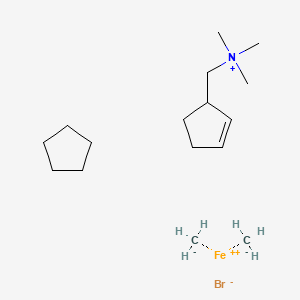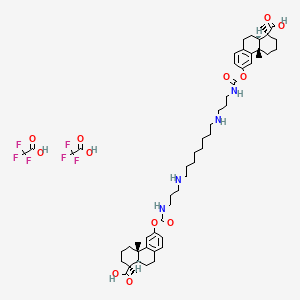
IL-1|A-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-1|A-IN-2 is a compound that belongs to the family of interleukin-1 inhibitors. Interleukin-1 is a cytokine that plays a crucial role in the inflammatory response and is involved in various immune and non-immune processes. This compound is designed to inhibit the activity of interleukin-1, thereby reducing inflammation and modulating immune responses. This compound has significant potential in the treatment of inflammatory diseases and conditions associated with excessive interleukin-1 activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IL-1|A-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This step involves the use of specific reagents and catalysts to construct the basic framework of the compound.
Functional group modification: Various chemical reactions, such as alkylation, acylation, and reduction, are employed to introduce functional groups that improve the compound’s efficacy and stability.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
IL-1|A-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Functional groups in this compound can be substituted with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
IL-1|A-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of interleukin-1 inhibition and to develop new anti-inflammatory agents.
Biology: Employed in research to understand the role of interleukin-1 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, such as rheumatoid arthritis, gout, and systemic juvenile idiopathic arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting interleukin-1-mediated conditions.
Mechanism of Action
IL-1|A-IN-2 exerts its effects by binding to the interleukin-1 receptor, thereby preventing interleukin-1 from interacting with its receptor. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune responses. The molecular targets of this compound include the interleukin-1 receptor and associated signaling molecules, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
IL-1|A-IN-2 is unique compared to other interleukin-1 inhibitors due to its specific structure and functional groups that enhance its inhibitory activity. Similar compounds include:
Anakinra: A recombinant human interleukin-1 receptor antagonist used to treat rheumatoid arthritis.
Canakinumab: A monoclonal antibody targeting interleukin-1 beta, used for treating systemic juvenile idiopathic arthritis and other inflammatory conditions.
Rilonacept: A fusion protein that acts as a decoy receptor for interleukin-1, used to treat cryopyrin-associated periodic syndromes.
This compound stands out due to its unique chemical structure, which provides enhanced stability and efficacy in inhibiting interleukin-1 activity.
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(24)18(19)5)14-13-17(4)11-9-10-16(2)3/h10,13,15,23-24H,6-9,11-12,14H2,1-5H3/b17-13+ |
InChI Key |
NDCNAGIHMAFCOX-GHRIWEEISA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C)O)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[His7] Corazonin](/img/structure/B12401621.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)








